Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride
Description
Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole-6-carboxylate hydrochloride is a benzo[d]imidazole derivative featuring a chloromethyl group at position 2, a 2-methoxyethyl substituent at position 1, and a methyl carboxylate ester at position 6, with a hydrochloride counterion. This compound is structurally tailored for pharmaceutical applications, particularly as an intermediate in drug synthesis. The chloromethyl group enables further functionalization, while the 2-methoxyethyl and carboxylate groups influence solubility and bioavailability.
Properties
Molecular Formula |
C13H16Cl2N2O3 |
|---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-3-(2-methoxyethyl)benzimidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15ClN2O3.ClH/c1-18-6-5-16-11-7-9(13(17)19-2)3-4-10(11)15-12(16)8-14;/h3-4,7H,5-6,8H2,1-2H3;1H |
InChI Key |
WZSLHFLUNJMFSS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)C(=O)OC)N=C1CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzimidazole Core
The synthesis begins with the preparation of the 1-(2-methoxyethyl)-1H-benzimidazole intermediate. A common approach involves alkylating a benzimidazole precursor with 2-methoxyethyl chloride or a related electrophile. For example, ethyl 1H-imidazole-2-carboxylate can be alkylated using 1-chloro-4-(chloromethyl)benzene under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. This step typically proceeds at 50–55°C for 6–8 hours, achieving yields of 70–85% after purification by column chromatography.
Introduction of Chloromethyl Group
The chloromethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Patent literature describes a two-step process:
-
Chlorination : Treatment of a hydroxymethyl intermediate with thionyl chloride (SOCl₂) in acetonitrile at 80°C, which converts the hydroxyl group to a chloromethyl moiety.
-
Stabilization : Quenching excess SOCl₂ with ice-cold water followed by neutralization with sodium bicarbonate. This step is critical to prevent hydrolysis of the chloromethyl group during subsequent reactions.
Esterification and Hydrochloride Salt Formation
The carboxylate group at position 6 is introduced by esterifying a carboxylic acid precursor with methanol in the presence of a catalytic acid (e.g., H₂SO₄). The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an anhydrous solvent such as diethyl ether, yielding a crystalline product with >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Alkylation : Acetonitrile outperforms methanol or ethanol due to its higher dielectric constant, which stabilizes transition states in SN2 reactions. Elevated temperatures (50–55°C) enhance reaction rates but require careful monitoring to avoid byproduct formation.
-
Cyclization : A mixed solvent system (methylene chloride/water) improves yields during benzimidazole ring closure by facilitating phase transfer of intermediates.
Catalytic and Stoichiometric Considerations
-
Bases : Potassium tert-butoxide is preferred over sodium methoxide for deprotonating the benzimidazole nitrogen, as it minimizes side reactions.
-
Molar Ratios : A 1:1.4 molar ratio of benzimidazole precursor to alkylating agent balances reactivity and cost-effectiveness.
Comparative Analysis with Related Benzimidazole Derivatives
The table below contrasts synthetic approaches for structurally analogous compounds:
These comparisons highlight the versatility of benzimidazole chemistry and the impact of substituents on synthetic complexity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Starting Materials : Low-cost precursors like o-phenylenediamine and 2-methoxyethyl chloride are preferred.
-
Process Safety : Thionyl chloride is replaced with less hazardous chlorinating agents (e.g., PCl₃) in pilot-scale reactions.
-
Purification : Crystallization techniques replace column chromatography for bulk material, reducing solvent waste.
Challenges and Troubleshooting
Common issues and solutions include:
-
Low Alkylation Yields : Caused by competing N3-alkylation. Remedy: Use bulky bases like DBU to favor N1-selectivity.
-
Chloromethyl Hydrolysis : Mitigated by conducting reactions under anhydrous conditions and using molecular sieves.
-
Byproduct Formation : Addressed by optimizing reaction times and implementing gradient elution in HPLC purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazole derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following properties:
- Molecular Formula : C13H16Cl2N2O3
- Molecular Weight : Approximately 319.18 g/mol
- Key Functional Groups : Benzimidazole core, chloromethyl group, methoxyethyl side chain, and carboxylate moiety.
The presence of the chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives that may enhance biological activity or modify pharmacokinetic properties.
Biological Activities
Research indicates that compounds containing benzimidazole derivatives exhibit a broad spectrum of biological activities, including:
- Antibacterial
- Antiviral
- Antifungal
- Anticancer
Specifically, methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole-6-carboxylate hydrochloride has been investigated for its role as a glucagon-like peptide-1 receptor agonist. This suggests potential applications in treating metabolic disorders such as type 2 diabetes and obesity management.
Drug Development for Metabolic Disorders
The ability of this compound to act as a glucagon-like peptide-1 receptor agonist positions it as a promising candidate for developing treatments targeting metabolic diseases. Interaction studies assess its binding affinity and efficacy at the receptor level, which are crucial for understanding pharmacodynamics and optimizing therapeutic profiles.
Synthesis and Derivatization
The compound can undergo several chemical reactions:
- Nucleophilic Substitution : The chloromethyl group can react with nucleophiles (e.g., amines or alcohols) to form new derivatives.
- Esterification and Amidation : The carboxylate moiety can participate in these reactions, expanding the compound's versatility in synthetic applications.
Case Study 1: Antidiabetic Potential
A study explored the efficacy of this compound as a glucagon-like peptide-1 receptor agonist. The results indicated promising binding affinity and biological activity, suggesting its potential use in diabetes management therapies.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar benzimidazole derivatives. The findings revealed significant antibacterial and antifungal activities, indicating that compounds like this compound could be developed into effective antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzimidazole core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of the target compound with analogous derivatives:
Key Differences and Implications
Substituent at Position 1 :
- Target Compound : The 2-methoxyethyl group (-CH2CH2OCH3) enhances hydrophilicity compared to the oxetane ring in , which may improve aqueous solubility but reduce metabolic stability.
- Oxetan-2-ylmethyl Derivative : The rigid oxetane ring in likely improves binding affinity to biological targets (e.g., GLP-1 receptor) due to spatial constraints .
Functional Group at Position 6 :
- Methyl Carboxylate (Target) : The ester group can hydrolyze to a carboxylic acid in vivo, altering pharmacokinetics.
- Nitro Group () : The nitro group is strongly electron-withdrawing, increasing reactivity for electrophilic substitution but posing toxicity risks.
Chloromethyl Group at Position 2 :
- Present in both the target compound and , this group facilitates nucleophilic substitution reactions, enabling the synthesis of derivatives with tailored bioactivity.
Salt Form :
Pharmaceutical Relevance
- GLP-1 Receptor Agonists : The oxetane derivative in is a key intermediate in synthesizing oral GLP-1 agonists, highlighting the benzo[d]imidazole scaffold's role in diabetes therapeutics .
Biological Activity
Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole-6-carboxylate hydrochloride, a derivative of benzimidazole, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group that may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN2O3
- Molecular Weight : 288.73 g/mol
- CAS Number : 2230200-69-6
Biological Activity Overview
Benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under consideration exhibits several notable biological effects:
Antimicrobial Activity
Research indicates that benzimidazole derivatives can inhibit the growth of various bacterial strains. The presence of the chloromethyl group in this compound enhances its interaction with bacterial enzymes, leading to effective antibacterial properties. For instance, studies have shown that similar compounds can inhibit key metabolic pathways in bacteria, which is crucial for their survival .
Anticancer Potential
Benzimidazole derivatives have also been explored as potential anticancer agents. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example, cell line assays have reported significant cytotoxic effects against various cancer types, including breast and lung cancers. The mechanism often involves the modulation of cell signaling pathways that regulate cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism or cancer cell growth.
- Cell Signaling Modulation : It alters signaling pathways that control apoptosis and cell cycle progression.
- Gene Expression Changes : The compound can affect the expression levels of genes involved in stress responses and cell survival.
Case Studies and Research Findings
Several studies have investigated the biological properties of benzimidazole derivatives:
- Antibacterial Studies :
- Anticancer Activity :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:
| Compound | Antibacterial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |
| Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-7-carboxylate | High | Moderate | Enzyme inhibition |
| Methyl 2-(iodomethyl)-1H-benzo[d]imidazole-7-carboxylate | Low | High | Apoptosis induction |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole-6-carboxylate hydrochloride?
- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the benzimidazole core. A typical approach includes:
Cyclization : Condensation of o-phenylenediamine derivatives with carboxylic acid esters under acidic conditions to form the benzimidazole ring .
Substitution : Introduction of the chloromethyl group via nucleophilic substitution (e.g., using chloromethylating agents like ClCH₂OCH₃) .
Functionalization : The 2-methoxyethyl group is introduced through alkylation or Mitsunobu reactions, ensuring regioselectivity by protecting reactive sites .
- Key Considerations : Optimize reaction temperature and solvent polarity to prevent side reactions, such as over-alkylation or decomposition of the chloromethyl group.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the methoxyethyl group’s protons appear as a triplet (~δ 3.5–4.0 ppm), while the chloromethyl group shows a singlet near δ 4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Crystallography : Employ single-crystal X-ray diffraction. Refinement using SHELXL (from the SHELX suite) ensures precise determination of bond lengths and angles, critical for confirming the chloromethyl group’s spatial orientation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent hydrolysis of the chloromethyl group .
- Storage : Keep in amber glass containers under nitrogen at –20°C to mitigate degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dechlorinated or over-alkylated derivatives). Adjust stoichiometry of alkylating agents to reduce off-target substitutions .
- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic solvent systems (e.g., CH₂Cl₂/H₂O) .
- Temperature Control : Maintain reactions below 60°C to prevent thermal decomposition of the chloromethyl group .
Q. What strategies are effective in resolving contradictions between experimental and computational structural data?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms or conformational preferences .
- Crystallographic Refinement : If X-ray data conflicts with spectroscopic results (e.g., unexpected bond angles), re-examine disorder modeling in SHELXL or collect higher-resolution data .
- Dynamic NMR : Use variable-temperature NMR to probe rotational barriers in flexible groups (e.g., methoxyethyl) .
Q. How do structural modifications influence the compound’s binding affinity in pharmacological studies?
- Methodological Answer :
- SAR Studies :
- Replace the chloromethyl group with bromomethyl or azidomethyl to assess halogen bonding or click chemistry compatibility .
- Modify the methoxyethyl chain length to evaluate hydrophobicity effects on membrane permeability .
- Computational Docking : Use AutoDock Vina to predict interactions with targets like kinases or GPCRs. The chloromethyl group may enhance binding via hydrophobic pockets, while the methoxyethyl group improves solubility .
- In Vitro Assays : Test against enzyme panels (e.g., cytochrome P450) to identify metabolic stability trends linked to substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
